molecular formula C16H15F2NOS B2568106 N-(3,5-difluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252903-62-0

N-(3,5-difluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2568106
CAS RN: 1252903-62-0
M. Wt: 307.36
InChI Key: JZUISDZADWGYCY-UHFFFAOYSA-N
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Description

“N-(3,5-difluorobenzyl)cyclopropanamine” is a compound with a molecular weight of 183.2 . It’s used in laboratory chemicals . Another related compound is “N-(3,5-Difluorobenzyl)-N-methylamine” with a molecular weight of 157.16 .


Synthesis Analysis

The synthesis of related compounds often involves the use of organic halides . For instance, “3,5-Difluorobenzyl bromide” is a compound used in modern chemistry for its impact on society .


Molecular Structure Analysis

The molecular structure of related compounds can be found on databases like ChemSpider .


Chemical Reactions Analysis

The chemical reactions of related compounds often involve the benzene ring . For example, the benzyl group is formed by manipulating the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found on databases like ChemSpider .

Scientific Research Applications

Benzothiophene Carboxamide Derivatives as Antimalarials

Antimalarial Activity : Benzothiophene carboxamide derivatives have been synthesized and evaluated for their pharmacological properties, particularly as inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a critical enzyme in the fatty acid synthesis pathway of malaria-causing parasites. One of the derivatives, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, showed potent inhibitory activity against purified PfENR with an IC50 value of 115 nM. These findings suggest the promise of benzothiophene carboxamide derivatives in developing potent antimalarial drugs (Banerjee et al., 2011).

Biological Evaluation of Triazole Derivatives

Antimicrobial Agents : A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which are structurally related to the chemical compound of interest, showed moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This research indicates the potential use of these compounds as antimicrobial agents (Jadhav et al., 2017).

Synthesis and Biological Activity of N-(Ferrocenylmethyl)benzene-carboxamide Derivatives

Cytotoxic Effects : N-(Ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and showed cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, suggesting their potential application in cancer therapy (Kelly et al., 2007).

Targeted Synthesis of Biologically Active Azomethine Derivatives

Cytostatic, Antitubercular, and Anti-inflammatory Activity : Research on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide aimed at predicting, optimizing synthesis conditions, and developing methods for HPLC analysis of pharmacologically active azomethine derivatives. These derivatives are suggested to possess cytostatic, antitubercular, and anti-inflammatory activities, highlighting their significance in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Safety and Hazards

The safety data sheet for “3,5-Difluorobenzyl alcohol” provides information on its hazards, including skin and eye irritation, and respiratory irritation .

Future Directions

The future directions of related compounds often involve their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Mechanism of Action

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c17-12-5-10(6-13(18)8-12)9-19-16(20)15-7-11-3-1-2-4-14(11)21-15/h5-8H,1-4,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUISDZADWGYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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